molecular formula C21H16N2O5 B2679755 Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate CAS No. 1105219-15-5

Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2679755
CAS No.: 1105219-15-5
M. Wt: 376.368
InChI Key: DDZGJUSDLHHAMH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound featuring a benzofuran-isoxazole core linked via an acetamido group to a methyl benzoate moiety. The benzofuran and isoxazole rings are heterocyclic systems known for their pharmacological and agrochemical relevance, particularly in modulating biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 4-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-26-21(25)13-6-8-15(9-7-13)22-20(24)12-16-11-19(28-23-16)18-10-14-4-2-3-5-17(14)27-18/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZGJUSDLHHAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

The compound has been studied for various biological activities, particularly its potential as an antimicrobial agent and in cancer therapy . Research indicates that derivatives of benzofuran and isoxazole structures often exhibit enhanced biological properties, including:

  • Antiproliferative Activity : Compounds similar to methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate have shown promising results against human cancer cell lines. For instance, studies have reported that certain isoxazole derivatives exhibit moderate to high antiproliferative effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties : The introduction of heterocyclic moieties, such as isoxazoles, into drug candidates has been linked to improved antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Drug Development

This compound can serve as a lead compound in drug development due to its unique structural features. The benzofuran and isoxazole rings are known for their roles in enhancing bioactivity:

  • Lead Compound for Anticancer Drugs : The structural framework allows for modifications that can optimize efficacy and reduce side effects. Researchers are exploring various analogs to improve selectivity and potency against specific cancer types.
  • Potential in Neuropharmacology : Some studies suggest that compounds containing isoxazole rings may interact with neurotransmitter systems, opening avenues for developing treatments for neurological disorders .

Case Studies

  • Synthesis and Evaluation of Isoxazole Derivatives : A study synthesized a series of isoxazole derivatives incorporating benzofuran moieties and evaluated their biological activities. The results indicated that certain compounds exhibited significant antiproliferative effects against cancer cell lines, supporting the hypothesis that structural modifications can enhance therapeutic potential .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, revealing that modifications to the benzofuran and isoxazole structures led to increased efficacy against resistant bacterial strains. This highlights the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several derivatives documented in the literature:

Compound Name Core Structure Substituents/Functional Groups Biological/Chemical Relevance Reference
Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate (Target) Benzofuran-isoxazole Acetamido linker, methyl benzoate Hypothesized enzyme inhibition
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole-phenethyl Ethoxy linker, ethyl benzoate Kinase modulation (implied by SAR)
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) Isoxazoline-imidazole Benzoyl, thiol, chlorophenyl Pesticidal activity (elemental analysis)
Ethametsulfuron methyl ester Triazine-sulfonylurea Methoxy, methylamino, ethyl benzoate Herbicidal (inhibition of acetolactate synthase)

Key Observations:

Heterocyclic Core Variations : The target compound’s benzofuran-isoxazole core distinguishes it from triazine-based herbicides (e.g., ethametsulfuron methyl ester) and imidazole-isoxazoline hybrids (e.g., compound 5 in ) . Benzofuran’s π-conjugated system may enhance binding to aromatic-rich enzyme pockets compared to saturated triazines.

Linker and Ester Groups : The acetamido linker in the target compound contrasts with ethoxy or thio linkers in analogs like I-6473 and I-6373 . The methyl benzoate ester may confer higher metabolic stability than ethyl esters (e.g., I-6473) due to reduced susceptibility to esterase cleavage.

Substituent Effects : Chlorine and sulfur atoms in compound 5 likely enhance pesticidal activity via electrophilic interactions, whereas the target compound’s benzofuran may prioritize hydrophobic interactions.

Biological Activity

Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features that may confer diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure that includes a benzofuran moiety and an isoxazole ring. The molecular formula is C18H18N2O4C_{18}H_{18}N_2O_4, indicating a significant presence of nitrogen and oxygen, which are essential for biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H18N2O4C_{18}H_{18}N_2O_4
Molecular Weight342.35 g/mol
IUPAC NameThis compound
CAS Number1105203-16-4

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values observed were notably low, suggesting potent activity against cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on human colorectal cancer (HCT116) cells showed that the compound induced significant cytotoxicity with an IC50 value of approximately 5 µM, comparable to established chemotherapeutic agents like 5-fluorouracil (IC50 = 10 µM) . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could potentially interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • Signaling Pathway Interference : The compound may disrupt key signaling pathways that are essential for tumor growth and survival.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetic properties of this compound is still in its early stages. However, preliminary studies suggest favorable absorption and distribution characteristics, with low toxicity profiles in non-cancerous cells . Toxicity assessments indicate no significant AMES toxicity, making it a candidate for further development .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

Isoxazole-Benzofuran Core Formation : Use Huisgen 1,3-dipolar cycloaddition between benzofuran-2-carbonitrile and acetylenes under Cu(I) catalysis to generate the 5-(benzofuran-2-yl)isoxazole moiety .

Acetamido Linker Introduction : React the isoxazole intermediate with chloroacetyl chloride, followed by amidation with methyl 4-aminobenzoate. Purification via silica gel chromatography (chloroform/methanol gradients) is critical to isolate the product .

Yield Optimization : Monitor reaction progress using TLC (chloroform/methanol 10:0.5) and optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride to prevent side reactions). Yields typically range from 45–65% after crystallization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers anticipate?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals at δ 7.2–8.3 ppm (benzofuran and benzoate), a singlet for the isoxazole proton (δ 6.5–6.8 ppm), and a methyl ester peak at δ 3.9 ppm .
    • ¹³C NMR : Look for carbonyl signals at ~168–170 ppm (ester and amide) and isoxazole C-3 at ~97–100 ppm .
  • FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹), and isoxazole C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₂₂H₁₇N₂O₅: 397.11) .

Advanced: How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise in vibrational spectra (FT-IR/Raman) or NMR chemical shifts. To resolve:

DFT Calculations : Use B3LYP/6-311++G(d,p) to simulate IR/Raman spectra and compare with experimental data. Adjust scaling factors (0.96–0.98) to account for anharmonicity .

NMR Predictors : Tools like ACD/Labs or Gaussian’s GIAO method can model chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

2D NMR (COSY, HSQC) : Confirm proton-proton correlations and assign ambiguous signals (e.g., overlapping aromatic protons) .

Advanced: What computational strategies are effective in predicting the biological activity of this benzoxazole derivative?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., hyaluronan lyase). Prioritize binding poses with hydrogen bonds to the amide group and π-π stacking with the benzofuran ring .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap, dipole moment) with antibacterial IC₅₀ values to predict activity against Gram-positive pathogens .

Basic: What are the recommended handling and storage protocols for this compound based on its stability profile?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact; rinse immediately with water if exposed .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the ester/amide bonds .
  • Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water) monthly. A >5% impurity increase indicates compromised stability .

Advanced: How does the electronic configuration of the benzofuran-isoxazole moiety influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The isoxazole’s electronegative N-O groups withdraw electron density, activating the acetamido linker toward nucleophilic attack at the carbonyl carbon .
  • DFT Analysis : Frontier molecular orbitals (FMOs) show the LUMO localized on the isoxazole ring, facilitating electrophilic interactions. NBO analysis reveals charge transfer from benzofuran’s oxygen lone pairs to the isoxazole, enhancing conjugation .
  • Experimental Validation : React with primary amines (e.g., methylamine) to form substituted urea derivatives, confirming electrophilicity at the amide group .

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